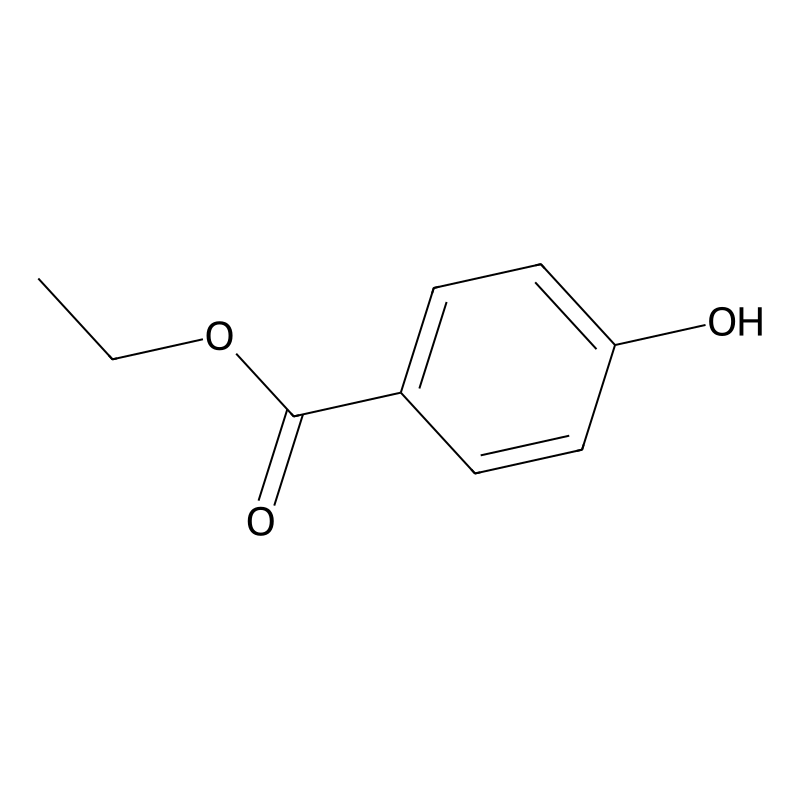

Ethylparaben

Content Navigation

Preservative selection often forces trade-offs between solubility and regulatory risk. Ethylparaben (CAS 120-47-8) offers an optimal intermediate profile: Log P ~2.47 balances aqueous solubility and membrane disruption, providing effective antimicrobial activity against yeasts, molds, and Gram-positive bacteria.

- Synergistic with methylparaben for multi-phase emulsion protection.

- ~2.5x more water-soluble than propylparaben; suitable for cold-process formulations.

- 0.4% global regulatory allowance, lower endocrine disruption profile than longer-chain parabens.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w

Solubilities in various solvents [Table#2496]

AT 25 °C: 0.5 G/100 G GLYCERIN

For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page.

0.885 mg/mL at 25 °C

Synonyms

Canonical SMILES

Purity

Package Size

Ethylparaben (ethyl 4-hydroxybenzoate) is an alkyl ester of p-hydroxybenzoic acid, functioning as a broad-spectrum antimicrobial preservative in cosmetics, pharmaceuticals, and industrial formulations. Characterized by an intermediate alkyl chain length, it provides a specific balance between aqueous solubility and lipophilicity (Log P ~2.47). This structural profile enables it to partition into microbial cell membranes, disrupting transport processes and inhibiting growth, particularly against yeasts, molds, and Gram-positive bacteria. In industrial procurement, ethylparaben is frequently selected as a primary preservative or as a synergistic co-preservative alongside methylparaben, providing measurable shelf-life extension while maintaining compliance with modern global cosmetic and pharmaceutical safety regulations [1].

Procurement Fit

Substituting ethylparaben with shorter-chain (methylparaben) or longer-chain (propylparaben, butylparaben) analogs fundamentally alters formulation stability and regulatory compliance. While methylparaben offers higher water solubility, its lower lipophilicity reduces its biocidal efficacy, requiring higher dosing that may exceed formulation thresholds. Conversely, substituting with propylparaben or butylparaben increases antimicrobial potency but introduces procurement limitations: their lower aqueous solubility complicates cold-process manufacturing, and they face stringent regulatory restrictions (e.g., EU limits of 0.14%) due to endocrine disruption concerns. Ethylparaben provides an intermediate functional profile, delivering sufficient lipophilicity for efficacy without triggering the strict regulatory caps or solubility limits associated with longer-chain parabens [1].

Substitution Risk

Regulatory Compliance and Maximum Allowable Concentration Limits

A procurement differentiator for ethylparaben is its higher regulatory concentration limit compared to longer-chain parabens. Under European Union (SCCS) and ASEAN cosmetic directives, ethylparaben and methylparaben are permitted at higher concentrations than their longer-chain counterparts due to their lower potential for endocrine disruption. Ethylparaben is authorized for use at up to 0.4% as a single ester, whereas propylparaben and butylparaben are strictly capped at a combined maximum of 0.14%. This 2.8-fold higher allowable limit provides formulators with the necessary dosing range to ensure preservation in complex matrices without violating international safety standards[1].

| Evidence Dimension | Maximum allowable concentration in EU/ASEAN cosmetics |

| Target Compound Data | 0.4% (Ethylparaben, single ester) |

| Comparator Or Baseline | 0.14% (Propylparaben/Butylparaben, sum of esters) |

| Quantified Difference | 2.8x higher allowable concentration limit |

| Conditions | Regulatory safety thresholds for leave-on and rinse-off cosmetic formulations |

Procuring ethylparaben ensures global regulatory compliance while allowing sufficient dosing for effective microbial control, avoiding the legal and safety risks of longer-chain parabens.

Antimicrobial Efficacy via Lipophilic Partitioning

The antimicrobial efficacy of parabens correlates with their alkyl chain length, which dictates their ability to penetrate microbial phospholipid bilayers. In comparative microbial growth assays against strains such as Enterobacter cloacae, ethylparaben demonstrates stronger inhibitory action than methylparaben. When introduced to bacterial cultures, methylparaben allowed substantial bacterial proliferation (measured as an optical density increase of >5 OD), whereas ethylparaben restricted growth to an increase of approximately 2 OD. This efficacy difference is driven by ethylparaben's higher octanol-water partition coefficient (Log P ~2.47 vs. 1.96 for methylparaben), which facilitates greater disruption of intracellular transport processes [1].

| Evidence Dimension | Bacterial growth inhibition (Optical Density increase) |

| Target Compound Data | ~2 OD increase (Ethylparaben) |

| Comparator Or Baseline | >5 OD increase (Methylparaben) |

| Quantified Difference | >60% reduction in bacterial growth metric |

| Conditions | In vitro antimicrobial assay against Enterobacter cloacae |

Buyers formulating products susceptible to bacterial or fungal spoilage should prioritize ethylparaben over methylparaben to achieve stronger preservation at equivalent molar concentrations.

Aqueous Solubility for Cold-Process Formulation Compatibility

While longer-chain parabens offer high antimicrobial potency, their hydrophobicity limits their processability in aqueous systems. Ethylparaben provides a processing advantage over propylparaben and butylparaben by maintaining a higher degree of water solubility. Ethylparaben exhibits an aqueous solubility of approximately 1,000 mg/L (0.1%) at room temperature, compared to propylparaben, which is soluble only up to ~400 mg/L (0.04%). This ~2.5-fold higher solubility allows ethylparaben to be integrated into the aqueous phase of emulsions or water-based serums without requiring excessive heating, prolonged mixing times, or high volumes of organic co-solvents [1].

| Evidence Dimension | Aqueous solubility at standard temperature |

| Target Compound Data | ~1,000 mg/L (0.1%) |

| Comparator Or Baseline | ~400 mg/L (0.04%) for Propylparaben |

| Quantified Difference | ~2.5x higher aqueous solubility |

| Conditions | Dissolution in water at 20-25°C |

Higher aqueous solubility streamlines manufacturing workflows by preventing preservative precipitation and ensuring uniform distribution in the water phase where microbial growth occurs.

Global Cosmetic and Personal Care Formulations

Due to its 0.4% regulatory allowance and lower endocrine disruption profile compared to longer-chain analogs, ethylparaben is a primary choice for multinational cosmetic brands requiring preservation in lotions, shampoos, and creams without triggering the bans associated with propyl- or butylparaben [1].

Synergistic Broad-Spectrum Preservative Blends

Ethylparaben is highly suited for co-formulation with methylparaben to protect complex multiphase emulsions. The combination leverages methylparaben's water solubility and ethylparaben's higher lipophilic membrane-disrupting efficacy against yeasts and molds, as evidenced by its stronger inhibition of bacterial growth [2].

Cold-Processed Aqueous Pharmaceuticals

Because of its ~2.5x higher aqueous solubility compared to propylparaben, ethylparaben is an effective intermediate-chain preservative for cold-processed topical gels and oral solutions where heating must be minimized to protect active pharmaceutical ingredients (APIs) [3].

Application Fit

References

- [1] Scientific Committee on Consumer Safety (SCCS). Opinion on Parabens. European Union, 2013.

- [2] Valkova, N., et al. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Journal of Pharmaceutical Sciences, 2001.

- [3] Australian Industrial Chemicals Introduction Scheme (AICIS). Parabens: Environment tier II assessment. 2017.

Physical Description

Colorless solid; [Hawley] Crystalline powder; [MSDSonline]

Solid

Color/Form

Crystals from dilute alcohol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

298.00 °C. @ 760.00 mm Hg

Heavy Atom Count

LogP

2.47

log Kow = 2.47

Odor

Decomposition

Appearance

Melting Point

117 °C

116 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 249 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 247 of 249 companies with hazard statement code(s):;

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Health Hazard

Other CAS

9001-05-2

Absorption Distribution and Excretion

... Deposition of parabens in dogs. Urine recoveries ranged from 50-95% except for butyl ester for which recoveries were 40%. /It/... was concluded that esters are well absorbed and that hydrolysis of ester linkage and metabolic conjugation constitute chief route of elimination. Similar metabolic scheme ... in man. /Parabens/

The permeation of methylparaben, ethylparaben, propylparaben, and butylparaben through untreated and lipid-depleted excised guinea pig dorsal skin, and the effects of 3 penetration enhancers, N-dodecyl-2-pyrrolidone (lauryl pyrrolidone), ethyl alcohol (ethanol), and a mixture of menthol (l-menthol) and ethyl alcohol, on the permeation of the parabens were studied; the relationship between the permeability and octyl alcohol (n-octanol)/water partition coefficients of the parabens, and the effect of the penetration enhancers on the fluidity of the lipid bilayer of liposomes containing stratum corneum lipids were also examined. Permeability coefficients of the parabens correlated with their octyl alcohol/water partition coefficients in untreated guinea pig skin. In lipid-depleted guinea pig skin, permeability coefficients of the parabens increased and did not correlate with their octyl alcohol/water partition coefficients. The effect of the penetration enhancers on the permeation of the parabens was variable. The penetration enhancers increased the fluidity of liposome lipid bilayers.

After ethyl paraben is intravenously infused into the dog, unhydrolyzed ethyl paraben is found only in the brain. In liver, kidney, and muscle, it is immediately hydrolyzed to p-hydroxybenzoic acid. Six hours after oral administration of 1.0 g/kg to dogs, the peak plasma concentration of free and total ethyl paraben (427 and 648 ug/cu cm, respectively) is reached. After 48 hr, all ethyl paraben is completely eliminated.

Metabolism Metabolites

/Paraben/ ... esters are well absorbed and hydrolysis of ester linkage and metabolic conjugation constitute chief route of elimination /in dogs/. Similar metabolic scheme was observed in man. /Paraben esters/

Urine from cats who had received (14)C-labeled ethyl-p-hydroxybenzoate, orally contained 2 major metabolites, p-hydroxyhippuric acid and free p-hydroxybenzoic acid.

In mice, rats, rabbits, pigs, or dogs, ethyl paraben is excreted in the urine as unchanged benzoate, p-hydroxybenzoic acid, p-hydroxyhippuric acid (p-hydroxybenzoylglycine), ester glucuronides, ether glucuronides, or ether sulfates.

For more Metabolism/Metabolites (Complete) data for ETHYLPARABEN (7 total), please visit the HSDB record page.

Ethyl-4-hydroxybenzoate has known human metabolites that include (2S,3S,4S,5R)-6-(4-ethoxycarbonylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Use Classification

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Cosmetics -> Preservative

Methods of Manufacturing

Parabens are prepared by esterifying PHBA /parahydroxybenzoic acid/ with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol. The acid is then neutralized with caustic soda, and the product is crystallized by cooling, centrifuged, washed, dried under vacuum, milled, and blended. /Parabens/

General Manufacturing Information

The parabens are most active against molds and yeasts. They are less effective against bacteria, especially gram-negative bacteria. /Parabens/

Analytic Laboratory Methods

Determinations of parabens in aqueous solutions by gas-liquid chromatography.

Chromatography, especially high-pressure liquid chromatography, is used presently for determination of parabens in foods, cosmetics, and pharmaceuticals. Parabens may be determined directly, or they may be chemically modified and the derivative subsequently identified. /Parabens/

Parabens are widely used in ... cosmetics and personal care products. Thus, in this work a multi-syringe chromatographic (MSC) system is proposed for the first time for the determination of four parabens: methylparaben (MP), ethylparaben (EP), propylparaben (PP) and butylparaben (BP) in cosmetics and personal care products, as a simpler, practical, and low cost alternative to HPLC methods. Separation was achieved using a 5 mm-long precolumn of reversed phase C18 and multi-isocratic separation, i.e. using two consecutive mobile phases, 12:88 acetonitrile:water and 28:72 acetonitrile:water. The use of a multi-syringe buret allowed the easy implementation of chemiluminescent (CL) detection after separation. The chemiluminescent detection is based on the reduction of Ce(IV) by p-hydroxybenzoic acid, product of the acid hydrolysis of parabens, to excite rhodamine 6G (Rho 6G) and measure the resulting light emission. Multivariate designs combined with the concepts of multiple response treatments and desirability functions have been employed to simultaneously optimize and evaluate the responses. The optimized method has proved to be sensitive and precise, obtaining limits of detection between 20 and 40 ug L(-1) and RSD <4.9% in all cases. The method was satisfactorily applied to cosmetics and personal care products, obtaining no significant differences at a confidence level of 95% comparing with the HPLC reference method.

Clinical Laboratory Methods

Parabens are the most widely used preservative and are considered to be relatively safe compounds. However, studies have demonstrated that they may have estrogenic activity, and there is ongoing debate regarding the safety and potential cancer risk of using products containing these compounds. In the present work, liquid chromatography-tandem mass spectrometry was applied to determine methylparaben and propylparaben concentrations in serum, and the results were correlated with lipstick application. Samples were analyzed using liquid-liquid extraction, followed by liquid chromatography-tandem mass spectrometry. The validation results demonstrated the linearity of the method over a range of 1-20 ng/mL, in addition to the method's precision and accuracy. A statistically significant difference was demonstrated between serum parabens in women who used lipstick containing these substances compared with those not using this cosmetic (p = 0.0005 and 0.0016, respectively), and a strong association was observed between serum parabens and lipstick use (Spearman correlation = 0.7202).

Storage Conditions

Interactions

Stability Shelf Life

Parabens are stable against hydrolysis during autoclaving & resist saponification /Parabens/

Calcium salts /are/ stable; sodium salts /are/ unstable. /Parabens/

Toxicological assessment and developmental abnormalities induced by butylparaben and ethylparaben exposure in zebrafish early-life stages

C Merola, O Lai, A Conte, G Crescenzo, T Torelli, M Alloro, M PeruginiPMID: 32980526 DOI: 10.1016/j.etap.2020.103504

Abstract

Toxicological effects of butylparaben (BuP) and ethylparaben (EtP) on zebrafish (Danio rerio) early-life stages are not well established. The present study evaluated, using zebrafish embryos and larvae, the toxicity of BuP and EtP through benchmark dose (BMD) approach. BuP was more toxic than EtP to zebrafish larvae. In fact, Lethal Concentration 50 (LC50) values at 96 h post-fertilization (hpf) for BuP and EtP were 2.34 mg/L and 20.86 mg/L, respectively. Indeed, BMD confidence interval (lower bound (BMDL) - upper bound (BMDU) was 0.91-1.92 mg/L for BuP and 10.8-17.4 mg/L for EtP. Zebrafish embryos exposed to 1 mg/L, 2.5 mg/L of BuP and 5 mg/L, 10 mg/L, 20 mg/L, 30 mg/L of EtP showed several developmental abnormalities and teratological effects compared to negative control. Exposed zebrafish developed reduced heartbeat, reduction in blood circulation, blood stasis, pericardial edema, deformed notochord and misshaped yolk sac. Embryos exposed to the highest concentrations of the chemicals (2.5 mg/L of BuP, 10 mg/L, 20 mg/L and 30 mg/L of EtP) showed the developmental abnormalities at 48 hpf while those treated with 1 mg/L of BuP and 10 mg/L of EtP reported behavioral changes at 72 hpf, including trembling of head, pectoral fins and spinal cord. This research identified the lethal and sublethal effects of BuP and EtP in zebrafish early-life stages and could be helpful to elucidate the developmental pathways of toxicity of parabens.Effect of ethylparaben on the growth and development of Drosophila melanogaster on preadult

Lin Gao, Yajuan Li, Hongqin Xie, Yuan Wang, Haizhen Zhao, Min Zhang, Wei GuPMID: 32949725 DOI: 10.1016/j.etap.2020.103495

Abstract

Parabens are esters of p-hydroxybenzoic acid, including methylparaben (MP), ethylparaben (EP), propylparaben (PP), and the like. This substance has estrogenic and antiandrogenic effects, and a putative role in promoting cancer through endocrine disruption. By exposing Drosophila melanogaster to different concentrations of EP (300 mg/L, 700 mg/L, and 1000 mg/L), we investigated the effect of EP on the growth and development of D. melanogaster before emergence. We found that EP prolonged the development cycle of D. melanogaster, and changed the relative expression levels of Met, Gce, EcR, Kr-h1, and Br. In addition, EP reduced the titer of juvenile hormone Ⅲ (JH Ⅲ) and 20-hydroxyecdysone (20E), and delayed the peak of hormone secretion. This study provided a more objective and thorough assessment of safety for the parabens.Occurrence, distribution, and health risk assessment of 20 personal care products in indoor and outdoor swimming pools

Yue Li, Leilei Chen, Haipu Li, Fangyuan Peng, Xinyi Zhou, Zhaoguang YangPMID: 32957284 DOI: 10.1016/j.chemosphere.2020.126872

Abstract

The distribution of 20 personal care products (PCPs), including seven preservatives, six UV filters, five anticorrosion agents, and two antimicrobials, were determined in 40 swimming pools using solid phase extraction followed by liquid chromatography-tandem mass spectrometry. Among 14 targets detected, 1H-benzotriazole and triclocarban were observed in all samples. The detected concentrations of preservatives, UV filters, anticorrosion agents, and antimicrobials were in the ranges of not detected (nd)-179 ng L, nd-289 ng L

, nd-58.4 ng L

, and nd-56.9 ng L

, respectively. The presence of preservatives, UV filters and antimicrobials in pool waters might be mainly brought in by human activities while anticorrosion agents were mainly from the source water. Furthermore, the concentrations of methylparaben, ethylparaben, 1H-benzotriazole, 5-methyl-1H-benzotriazole, 5-chloro-1H-benzotriazole, and 5,6-dimethyl-1H-benzotriazole in indoor pools were found higher than those in outdoor pools. The longer opening time and weaker light intensity for indoor pools might cause the difference. The redundancy analysis showed significantly negative correlations between the concentrations of parabens and the contents of residual chlorine in the pool waters. A higher chlorine residue may promote the decomposition of parabens. Health risk assessment showed that skin penetration would be the main approach for the intake of PCPs by swimmers while swimming. Compared with the non-athletic swimmers, the athletic swimmers might be more sensitive, but the health risks for both groups of swimmers could be negligible.

Dietary Habits and Personal Care Product Use as Predictors of Urinary Concentrations of Parabens in Iranian Adolescents

Yaghoub Hajizadeh, Ghasem Kiani Feizabadi, Awat FeiziPMID: 32845562 DOI: 10.1002/etc.4861

Abstract

Despite the widespread use of parabens as antimicrobial preservatives in personal care products (PCPs) and foodstuffs, recent studies show that exposure to parabens could result in endocrine disruption. The urinary methylparaben, ethylparaben, propylparaben, and butylparaben among 100 adolescents and their relationships with using 19 personal care and 18 food products were evaluated. Urinary paraben concentrations were significantly higher in the high-user group (8-19 products) compared to both low (0-3 products) and middle (4-7 products) user groups. The frequency of PCP use was associated with higher urinary levels of 4 parabens, and the frequency of food product use was associated with higher urinary methylparaben and ethylparaben. The use of mouthwash was associated with higher levels of methylparaben, ethylparaben, and propylparaben. Users of makeup base had higher methylparaben and propylparaben, users of eye makeup had higher propylparaben, and users of body wash, sunscreen, and lotion had higher urinary propylparaben than nonusers. Consumers of dairy products had significantly higher urinary methylparaben, propylparaben, and butylparaben, and cookie consumers had higher urinary methylparaben and ethylparaben, than nonusers. Consumers of canned foods and chips/snacks had higher methylparaben, and consumers of sauces and jams had higher ethylparaben than nonconsumers. The findings show that certain types of foods and personal care products could be important sources of paraben exposure. Environ Toxicol Chem 2020;39:2378-2388. © 2020 SETAC.Urinary Concentrations of Parabens in a Population of Iranian Adolescent and Their Association with Sociodemographic Indicators

Ghasem Kiani Feizabadi, Yaghoub Hajizadeh, Awat Feizi, Karim EbrahimpourPMID: 32572517 DOI: 10.1007/s00244-020-00746-7

Abstract

Parabens are widely used as preservatives in personal care products, foodstuffs, and pharmaceuticals. Concerns have been raised regarding the potential endocrine disruption effects of parabens. In the present study, the urinary concentration of four common parabens, including methylparaben (MP), ethylparaben (EP), propylparaben (PP), and butylparaben (BP), in 100 Iranian adolescents randomly referring to health services centres were analyzed using GC/MS. The association of sociodemographic and lifestyle variables, collected through questionnaire, with the concentration of parabens also were studied. Median concentrations of MP, EP, PP, and BP were 92.21, 8.46, 12.26, and 8.42 µg/g creatinine, respectively. There was a strong positive significant correlation between MP and PP (r = 0.694) and moderate to a weak correlation between the other parabens. The concentration of urinary MP in females was significantly higher than those in male (p = 0.021). There was a significant negative association between different BMI groups and MP and EP. There also was a positive significant association between the MP and age, and between MP, EP, and PP, and tobacco use. Although the estimated daily intake of the parabens was lower than the Acceptable Daily Intake, it was higher than those reported in other countries. This confirms the widespread exposure of Iranian adolescents to the paraben compounds and their association with sociodemographic factors. This was the first study reporting the urinary parabens level in Iranian adolescents, and the data can be used as a basis for assessing the risk of exposure to parabens in the Iranian population in future studies.[Neonates exposure to parabens through medicines administered to inpatients]

G Binson, A Cariot, N Venisse, M Di Maio, S Rabouan, K Beuzit, A DupuisPMID: 32253021 DOI: 10.1016/j.pharma.2020.01.005

Abstract

The objective of this study was to quantify parabens intake due to drug administration in neonates during hospitalization following their birth.A monocentric prospective study was performed into a neonatalogy unit to collect all drug prescriptions. An exhaustive list of parabens containing medicines commercialized in France was completed from Theriaque® database. This list was combined with drug prescription to establish an exposure profile to parabens. For each paraben containing medicines, a HPLC-UV assay was performed to determine the average daily intake of paraben received by hospitalized neonates.

More than 300 medicines commercialized in France contain at least one paraben. A combination of methylparaben and propylparaben was found in most cases. All hospitalized neonates (n=22) were exposed at least once to methylparaben and propylparaben through medicines while 50 % were exposed to ethylparaben. The average daily intake was higher in term newborns (572,0±249,0 versus 414,6±294,1μg/kg/j for methylparaben) but frequency was higher in prematures (65,0 versus 78,6% for methylparaben) as well as cumutives doses (1421,5±758,8 versus 8618,7±7922,3). These doses are lower than toxicological reference values but these latter do not take into account endocrine disrupting effects of these compounds.

These results highlight medicines as a high source of exposure to parabens in hospitalized neonates. It should encourage pharmaceutical companies and health professionnal to prioritize therapeutic cares without parabens.

Effect of operational parameters on photocatalytic degradation of ethylparaben using rGO/TiO

Miguel A Álvarez, M Ruidíaz-Martínez, José Rivera-Utrilla, Manuel Sánchez-Polo, M Victoria López-RamónPMID: 34303683 DOI: 10.1016/j.envres.2021.111750

Abstract

The objective of this study was to analyze the influence of different operational variables (catalyst loading, initial EtP concentration, medium pH, the presence of anions and radical scavengers) on the performance of ethylparaben (EtP) photodegradation catalyzed with an rGO/TiOcomposite. EtP was selected for study after analyzing the effect of paraben chain length on its catalytic photodegradation, finding that the photodegradation rate constant values of methyl-, ethyl-, and butyl-paraben are 0.050, 0.096, and 0.136 min

, respectively. This indicates that the photodegradation rate constant of parabens is higher with longer alkyl chain, which augments its oxidation capacity. The percentage removal of EtP at 40 min increases from 66.3 to 98.6 % when the composite dose rises from 100 to 700 mg/L; however, an additional increase in the composite dose to 1000 mg/L does not substantively improve the photodegradation rate or percentage EtP removal (98.9 %). A rise in the initial EtP concentration from 15 to 100 mg/L reduces the percentage of degradation from 100 to 76.4 %. The percentage EtP degradation is lower with higher solution pH. The presence of HCO

or Cl

anions in the medium reduces the degradation performance. Results obtained using positive hole and hydroxyl radical scavengers demonstrate that positive holes play an important role in EtP degradation. No degradation product evidences toxicity against the cultured human embryonic kidney cell line HEK-293.

Unexpected culprit of increased estrogenic effects: Oligomers in the photodegradation of preservative ethylparaben in water

Yanpeng Gao, Xiaolin Niu, Yaxin Qin, Teng Guo, Yuemeng Ji, Guiying Li, Taicheng AnPMID: 32234607 DOI: 10.1016/j.watres.2020.115745

Abstract

Widespread occurrence of emerging organic contaminants (EOCs) in water have been explicitly associated with adverse effects on human health, therefore representing a major risk to public health. Especially the increased toxicity is frequently observed during the photodegradation of EOCs in natural water, and even wastewater treatment plants. However, the culprit of increased toxicity and formation mechanism has yet to be recognized regarding the estrogenic activity. In this study, by combining laboratory experiments with quantum chemical calculations, the induction of human estrogenic activity was investigated using the yeast two-hybrid reporter assay during the photodegradation of preservatives ethylparaben (EP), along with identification of toxic products and formation mechanisms. Results showed that the increase in estrogenic effect was induced by photochemically generated oligomers, rather than the expected OH-adduct. The maximum estrogenic activity corresponded to the major formation of oligomers, while OH-adducts were less than 12%. Two photochemically generated oligomers were found to contribute to estrogenic activity, produced from the cleavage of excited triplet state molecules and subsequent radical-radical reactions. Computational toxicology results showed that the increased estrogenic activity was attributed to oligomer [4-Hydroxy-isophthalic acid 1-ethyl ester 3-(4-hydroxy-phenyl)] and its ECwas lower than that of the parent EP. In contrast, OH-adducts exhibited higher EC

values than the parent EP, while still possessing estrogenic activity. Therefore, more attention should be paid to these photodegradation products of EOCs, including OH-adducts.

Occurrence and AhR activity of brominated parabens in the Kitakami River, North Japan

Yoshikazu Gouukon, Michiko T Yasuda, Hiro Yasukawa, Masanori TerasakiPMID: 32062214 DOI: 10.1016/j.chemosphere.2020.126152

Abstract

Parabens are used as preservatives in pharmaceuticals and personal care products (PPCPs). Parabens react with aqueous chlorine, which is used in disinfection processes, leading to the formation of halogenated parabens. In the presence of Br, parabens and HOBr (formed via oxidation of Br

) can react to form brominated parabens. Brominated parabens may result in pollution of river water through effluent discharge from sewage treatment plants. The present study involved measuring brominated paraben concentrations in the Kitakami River, northern Japan, which flows through urban and agricultural areas. Aryl hydrocarbon receptor (AhR) agonist activity was also assessed using a yeast (YCM3) reporter gene and HepG2 ethoxyresorufin O-deethylase (EROD) assays. Dibrominated methylparaben (Br2MP), ethylparaben (Br2EP), propylparaben (Br2PP), butylparaben (Br2BP), and benzylparaben (Br2BnP), and monobrominated benzylparaben (Br1BnP) were detected in 25-100% of river samples during the sampling period from 2017 to 2018 at median concentrations of 8.1-28 ng/L; the highest concentrations were measured during the low flow season (November) in urban areas (P < 0.01). In the yeast assay, 12 compounds exhibited AhR activity (activity relative to β-naphthoflavone; 4.4 × 10

-7.1 × 10

). All monobrominated parabens exhibited higher activity than their parent parabens, however, further bromination reduced or eliminated their activity. In the EROD assay, five compounds caused significant induction of CYP1A-dependent activity at 100 μM (P < 0.05). Monobrominated i-butylparaben (Br1iBP) and s-butylparaben (Br1sBP), Br1BnP, and Br2BP exhibited activity in both yeast and EROD assays. We found novel aspects of brominated parabens originating from PPCPs.

One-step synthesis of Ag

Xian Liu, Lei Zhu, Xun Wang, Xide MengPMID: 32030585 DOI: 10.1007/s11356-020-07960-9

Abstract

At first, naked TiOwas prepared by sol-gel method. Silver nitrate and thiourea were respectively used as silver source and sulfur source added to form a TiO

sol and Ag

S polymer blend system. Then, the properties of Ag

S-TiO

was one-step synthesized and investigated by photocatalytic experiment and material characterization. According to the characterization results, Ag

S-TiO

is anatase with a band gap of 3.14 eV, a specific surface area of 39.80 m

/g, and an average pore diameter of 3.56 nm. The results of photocatalytic experiments show that Ag

S-TiO

can efficiently remove ethyl paraben within 2 h. Quenching experiments show that both •OH and photogenerated holes have a large effect on photocatalytic performance.

Explore Compound Types